![molecular formula C17H14O5 B15164835 3H-Naphtho[2,1-b]pyran-2,3-dicarboxylic acid, dimethyl ester CAS No. 189107-50-4](/img/structure/B15164835.png)
3H-Naphtho[2,1-b]pyran-2,3-dicarboxylic acid, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Naphtho[2,1-b]pyran-2,3-dicarboxylic acid, dimethyl ester is a complex organic compound with the molecular formula C17H14O5. It is known for its unique structural properties and has been the subject of various scientific studies, particularly in the field of photochromism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Naphtho[2,1-b]pyran-2,3-dicarboxylic acid, dimethyl ester typically involves the condensation of naphthol derivatives with suitable aldehydes under acidic conditions. The reaction is followed by esterification to obtain the dimethyl ester form . The process requires precise control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving overall efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3H-Naphtho[2,1-b]pyran-2,3-dicarboxylic acid, dimethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of halogenated and nitrated derivatives.
Aplicaciones Científicas De Investigación
3H-Naphtho[2,1-b]pyran-2,3-dicarboxylic acid, dimethyl ester has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3H-Naphtho[2,1-b]pyran-2,3-dicarboxylic acid, dimethyl ester primarily involves photoinduced ring-opening reactions. Upon exposure to UV light, the compound undergoes a structural transformation, leading to the formation of colored isomers. This process is reversible, and the compound returns to its original state upon removal of the light source . The molecular targets and pathways involved in this mechanism are still under investigation, but it is believed to involve electronic transitions and changes in molecular geometry .
Comparación Con Compuestos Similares
Similar Compounds
3,3-Diphenyl-3H-naphtho[2,1-b]pyran: Known for its photochromic properties and used in similar applications.
3H-Benzo[f]chromene: Another photochromic compound with applications in optical devices.
Uniqueness
3H-Naphtho[2,1-b]pyran-2,3-dicarboxylic acid, dimethyl ester stands out due to its specific structural features that allow for efficient photochromic behavior. Its ability to undergo reversible photoinduced transformations makes it particularly valuable in the development of advanced optical materials .
Propiedades
Número CAS |
189107-50-4 |
|---|---|
Fórmula molecular |
C17H14O5 |
Peso molecular |
298.29 g/mol |
Nombre IUPAC |
dimethyl 3H-benzo[f]chromene-2,3-dicarboxylate |
InChI |
InChI=1S/C17H14O5/c1-20-16(18)13-9-12-11-6-4-3-5-10(11)7-8-14(12)22-15(13)17(19)21-2/h3-9,15H,1-2H3 |
Clave InChI |
AYSAMAKZBYOYSN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1C(=CC2=C(O1)C=CC3=CC=CC=C32)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


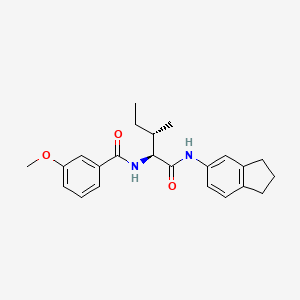
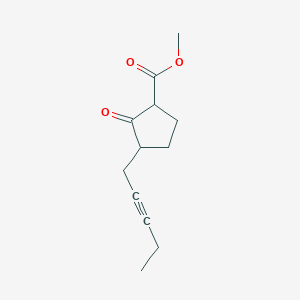
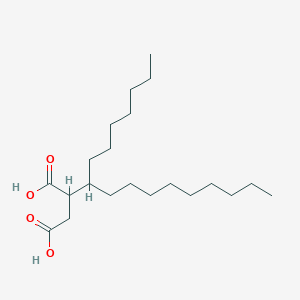
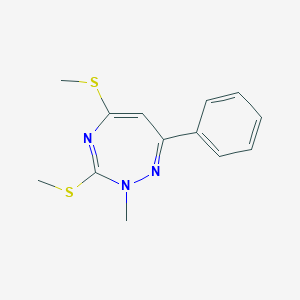
![6-Bromo-N-phenyl-1H-imidazo[4,5-b]pyridine-2-carbothioamide](/img/structure/B15164784.png)
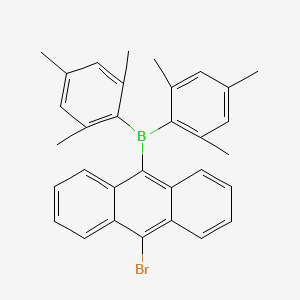
![(-)-1-[5-Chloro-1-(2,4-dimethoxyphenylsulfonyl)-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4(R)-hydroxy-L-proline N,N-dimethylamide](/img/structure/B15164797.png)
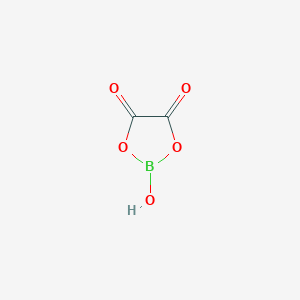

![2-Methyl-8,8a-dihydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B15164825.png)
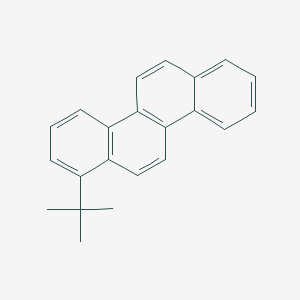

![4-[(E)-(4-{2-[3,4-Bis(dodecyloxy)phenyl]ethenyl}phenyl)diazenyl]benzoic acid](/img/structure/B15164842.png)
![Methyl (2R)-2-[(1R)-1-hydroxyethyl]pent-4-enoate](/img/structure/B15164847.png)
